molecular formula C18H18N8O2 B12631155 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide

Cat. No.: B12631155
M. Wt: 378.4 g/mol
InChI Key: FGNBVZHJFVOWFH-UHFFFAOYSA-N
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Description

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide is a complex organic compound that features a unique combination of a phenyl group, an oxadiazole ring, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Synthesis of the Purine Derivative: The purine derivative is synthesized separately, often starting from a halogenated purine and undergoing various substitution reactions.

    Coupling Reactions: The final step involves coupling the oxadiazole and purine derivatives through an amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides with bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer or antiviral agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands. These interactions can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide: shares similarities with other oxadiazole and purine derivatives, such as:

Uniqueness

What sets this compound apart is its combined structural features, which may offer synergistic effects in its applications. The presence of both an oxadiazole ring and a purine derivative in a single molecule provides a unique platform for exploring new therapeutic and material science applications.

Properties

Molecular Formula

C18H18N8O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide

InChI

InChI=1S/C18H18N8O2/c27-13(6-8-20-17-15-18(22-10-21-15)24-11-23-17)19-9-7-14-25-16(26-28-14)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,19,27)(H2,20,21,22,23,24)

InChI Key

FGNBVZHJFVOWFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)CCNC3=NC=NC4=C3NC=N4

Origin of Product

United States

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